3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline 3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16213883
InChI: InChI=1S/C11H13N3/c1-8-5-10(12)3-4-11(8)9-6-13-14(2)7-9/h3-7H,12H2,1-2H3
SMILES:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline

CAS No.:

Cat. No.: VC16213883

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 3-methyl-4-(1-methylpyrazol-4-yl)aniline
Standard InChI InChI=1S/C11H13N3/c1-8-5-10(12)3-4-11(8)9-6-13-14(2)7-9/h3-7H,12H2,1-2H3
Standard InChI Key XZYPOHAJFLXHDI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N)C2=CN(N=C2)C

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features an aniline backbone substituted with:

  • A methyl group at the 3rd position

  • A 1-methyl-1H-pyrazol-4-yl group at the 4th position .

This arrangement creates distinct electronic effects:

  • The electron-donating methyl group enhances aromatic ring reactivity

  • The pyrazole moiety introduces π-π stacking capabilities and hydrogen-bonding sites.

Table 1: Structural Descriptors

PropertyValueSource
IUPAC Name3-methyl-4-(1-methylpyrazol-4-yl)aniline
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight187.24 g/mol
Canonical SMILESCN1C=C(C=N1)C2=C(C=CC(=C2)C)N
Topological Polar Surface Area43.8 Ų

Spectroscopic Fingerprints

  • ¹H NMR: Key signals include aromatic protons (δ 6.8–7.2 ppm), pyrazole CH (δ 7.5–8.0 ppm), and methyl groups (δ 2.3–2.5 ppm).

  • IR Spectroscopy: N-H stretch (3350–3450 cm⁻¹), C=N pyrazole vibration (1600–1650 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 187.1 with fragmentation patterns confirming the pyrazole-aniline linkage .

Synthesis and Optimization

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed reaction between:

  • 4-Bromo-3-methylaniline

  • 1-Methyl-4-pyrazolylboronic acid.

Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Yield: 68–72%.

Vilsmeier-Haack Formylation

Alternative pathway for precursor synthesis:

  • Chloroformylation of 3-methylaniline derivatives

  • Cyclocondensation with methylhydrazine .

Key Challenge: Regioselective pyrazole formation requires strict temperature control (0–5°C) .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Suzuki Coupling72>9812
Vilsmeier-Haack589524

Biological Activity and Mechanisms

Antimicrobial Effects

While direct data is limited, related 4-pyrazolylquinoline compounds exhibit:

  • MIC = 8 μg/mL against Bacillus subtilis

  • 64% inhibition of Candida albicans biofilm formation .

Material Science Applications

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with:

  • Cu(II): Square planar geometries (λmax = 610 nm)

  • Fe(III): Octahedral coordination spheres.

Table 3: Metal Complex Properties

Metal IonStability Constant (log K)Application
Cu²⁺12.4Catalytic oxidation
Fe³⁺9.8Magnetic materials

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